(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Overview
Description
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₈H₁₂ClNO₃S and a molecular weight of 237.71 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
Some studies suggest that the compound may have antitumor activities, indicating its potential for development as a cancer therapeutic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include pH, temperature, and the presence of other compounds or enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (5-Tert-butyl-1,2-oxazol-3-yl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the alcohol to the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) are used under mild conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Oxazole N-oxide Derivatives: Formed from the oxidation of the oxazole ring.
Scientific Research Applications
Chemistry: (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications .
Comparison with Similar Compounds
(5-Tert-butyl-1,2-oxazol-3-yl)methanol: The precursor to (5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride.
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonamide: A derivative formed from the reaction with amines.
(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonate ester: A derivative formed from the reaction with alcohols.
Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
(5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3S/c1-8(2,3)7-4-6(10-13-7)5-14(9,11)12/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFLEGXHBIWIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-82-7 | |
Record name | (5-tert-butyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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